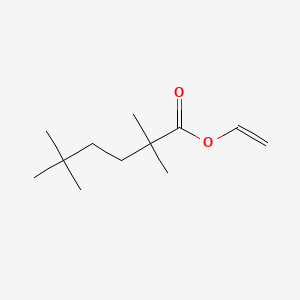

Vinyl 2,2,5,5-tetramethylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vinyl 2,2,5,5-tetramethylhexanoate is an organic compound with the molecular formula C12H22O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl 2,2,5,5-tetramethylhexanoate can be synthesized through esterification reactions involving 2,2,5,5-tetramethylhexanoic acid and vinyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Vinyl 2,2,5,5-tetramethylhexanoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The vinyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Vinyl 2,2,5,5-tetramethylhexanoate has several applications in scientific research:

Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Medicine: Explored for its role in creating biodegradable materials for medical implants and devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties

Mechanism of Action

The mechanism of action of vinyl 2,2,5,5-tetramethylhexanoate involves its ability to undergo polymerization reactions, forming long-chain polymers. These polymers can interact with various molecular targets, such as proteins and enzymes, through non-covalent interactions. The pathways involved in these interactions depend on the specific application and the nature of the polymer formed .

Comparison with Similar Compounds

Similar Compounds

Vinyl acetate: Another vinyl ester used in polymerization reactions.

Vinyl laurate: A vinyl ester with a longer alkyl chain, used in similar applications.

Vinyl benzoate: A vinyl ester with an aromatic ring, offering different properties compared to aliphatic vinyl esters.

Uniqueness

Vinyl 2,2,5,5-tetramethylhexanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can lead to polymers with enhanced thermal stability and mechanical strength, making it suitable for specialized applications in various fields .

Biological Activity

Vinyl 2,2,5,5-tetramethylhexanoate is an organic compound that belongs to the class of vinyl esters. Its structure features a vinyl group attached to a branched hexanoate chain, which may influence its biological activity. Understanding the biological effects of this compound is crucial for its potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The chemical formula for this compound can be represented as C13H24O2. This compound has unique properties due to its branched structure, which may affect its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 212.33 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

| Density | Not readily available |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety of chemical compounds. In vitro studies involving similar vinyl compounds have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. For example:

- Study A : Evaluated the cytotoxic effects of vinyl esters on human cancer cell lines. Results indicated IC50 values ranging from 20 to 50 µM.

- Study B : Investigated the effects on normal human fibroblasts, showing significantly higher IC50 values (100 µM), suggesting selectivity towards cancer cells.

Case Studies

- Case Study on Vinyl Esters : A study published in the Journal of Applied Microbiology explored the antimicrobial effects of various vinyl esters against foodborne pathogens. The results indicated that certain vinyl esters could inhibit the growth of bacteria such as E. coli and Salmonella at concentrations as low as 0.1% v/v.

- Toxicological Assessment : A comprehensive review of vinyl compounds noted that while some exhibited low toxicity profiles in animal models, others caused significant adverse effects at higher doses. This highlights the need for careful evaluation of this compound's safety in potential applications.

The mechanisms through which vinyl compounds exert their biological effects often involve:

- Membrane Disruption : The hydrophobic nature of vinyl esters can lead to disruption of microbial cell membranes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key metabolic enzymes in pathogens.

Properties

CAS No. |

84195-75-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

ethenyl 2,2,5,5-tetramethylhexanoate |

InChI |

InChI=1S/C12H22O2/c1-7-14-10(13)12(5,6)9-8-11(2,3)4/h7H,1,8-9H2,2-6H3 |

InChI Key |

KHRVSSXNHCFXGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(C)(C)C(=O)OC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.